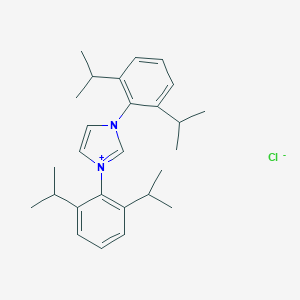

1,3-Bis(2,6-diisopropylphenyl)imidazolium chloride

Overview

Description

1,3-Bis(2,6-diisopropylphenyl)imidazolium chloride is a prominent N-heterocyclic carbene (NHC) ligand widely used in organic synthesis.

Mechanism of Action

Target of Action

1,3-Bis(2,6-diisopropylphenyl)imidazolium chloride, also known as 1,3-bis(2,6-diisopropylphenyl)-1h-imidazol-3-ium chloride, is primarily used as a ligand in various catalytic reactions . The compound’s primary targets are therefore the catalytic centers of these reactions.

Mode of Action

The compound acts as an N-heterocyclic carbene (NHC) ligand . NHC ligands are known for their strong σ-donating and π-accepting abilities, which allow them to form stable complexes with various transition metals . In the case of this compound, it is often used with palladium acetate to generate an NHC catalyst for carbonylative cross-coupling of pyridyl halides with aryl boronic acids .

Biochemical Pathways

The compound is involved in several organic transformations, including cross-coupling reactions , C-H activation , and Suzuki-Miyaura coupling . These reactions are fundamental in organic synthesis, leading to the formation of new carbon-carbon bonds and enabling the synthesis of a wide range of organic compounds .

Result of Action

The compound’s action results in the efficient catalysis of several organic transformations . For example, it can catalyze the Suzuki-Miyaura coupling of aryl chlorides with aryl boronic acids . This reaction is particularly valuable in organic synthesis, allowing for the formation of biaryl compounds .

Biochemical Analysis

Biochemical Properties

It is known that this compound is used as a reagent in the synthesis of NHC Copper (I) complexes bearing dipyridylamine ligands . These complexes exhibit interesting luminescent properties and are potential candidates for organic light-emitting diode applications .

Cellular Effects

It is known that this compound can cause skin irritation upon contact and may induce an allergic skin reaction . It may also cause respiratory irritation when inhaled .

Molecular Mechanism

The molecular mechanism of 1,3-Bis(2,6-diisopropylphenyl)imidazolium chloride involves its use as a reagent in the synthesis of NHC Copper (I) complexes . These complexes can interact with dipyridylamine ligands, leading to the formation of compounds with interesting luminescent properties .

Temporal Effects in Laboratory Settings

It is known that this compound exhibits excellent thermal stability .

Metabolic Pathways

It is known that this compound is used in the synthesis of NHC Copper (I) complexes , which could potentially interact with various enzymes and cofactors.

Transport and Distribution

It is slightly soluble in water , which could potentially influence its distribution within biological systems.

Subcellular Localization

Given its role in the synthesis of NHC Copper (I) complexes , it may be localized in areas of the cell where these reactions occur.

Preparation Methods

The synthesis of 1,3-Bis(2,6-diisopropylphenyl)imidazolium chloride typically involves the reaction of 2,6-diisopropylaniline with glyoxal, followed by cyclization with ammonium chloride. The reaction conditions often include the use of solvents such as ethanol or methanol and heating to facilitate the formation of the imidazolium ring . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.

Chemical Reactions Analysis

1,3-Bis(2,6-diisopropylphenyl)imidazolium chloride undergoes various chemical reactions, primarily serving as a precursor to N-heterocyclic carbene (NHC) complexes. These reactions include:

Substitution Reactions: The chloride ion can be substituted with other anions or ligands to form different NHC complexes.

Catalytic Reactions: It acts as a ligand in catalytic systems, facilitating reactions such as cross-coupling, C-H activation, and Suzuki-Miyaura coupling .

Oxidation and Reduction: The compound can participate in redox reactions, often in the context of its catalytic applications.

Common reagents used in these reactions include palladium acetate, copper(I) iodide, and various boronic acids. The major products formed are typically NHC-metal complexes, which are valuable in further catalytic processes .

Scientific Research Applications

Catalysis in Organic Synthesis

Catalytic Cycloisomerization

One of the primary applications of 1,3-bis(2,6-diisopropylphenyl)imidazolium chloride is in the catalytic cycloisomerization of 2-(iodoethynyl)aryl esters. This reaction leads to the formation of 3-iodo-2-acyl benzofurans, showcasing the compound's efficiency as a catalyst. The imidazolium cation's unique coordination properties facilitate this transformation, allowing for the generation of complex molecular architectures with high selectivity and yield .

Cross-Coupling Reactions

SIPr-HCl has also been effectively utilized in various cross-coupling reactions such as the Suzuki-Miyaura coupling and other C-H activation processes. These reactions are crucial for constructing carbon-carbon bonds in organic synthesis, particularly in the pharmaceutical and materials science sectors. The compound's ability to stabilize metal catalysts enhances reaction rates and selectivity .

Electrochemistry

This compound is recognized for its role as a stable ionic liquid in electrochemical applications. Its solubility in organic solvents and thermal stability make it suitable for use in electrochemical cells and batteries. The compound can facilitate charge transfer processes, improving the efficiency of electrochemical reactions .

Material Science

In material science, SIPr-HCl is being explored for its potential applications in creating advanced materials. Its properties allow it to act as a precursor for synthesizing various nanostructured materials and composites that can be used in catalysis and sensor technology. The stability of the compound under different conditions makes it an attractive option for developing new materials with tailored properties .

Case Study 1: Catalytic Performance Evaluation

A study evaluated the catalytic performance of SIPr-HCl in cycloisomerization reactions. The results indicated that using SIPr-HCl as a catalyst significantly increased the yield of desired products compared to traditional catalysts. The mechanism involved the formation of an NHC-metal complex that enhanced substrate activation .

Case Study 2: Electrochemical Applications

Research on the use of SIPr-HCl in electrochemical cells demonstrated its effectiveness in improving charge transfer rates. The ionic liquid facilitated better ion mobility within the cell, leading to enhanced performance metrics such as higher current densities and improved cycling stability .

Safety Considerations

While this compound offers numerous benefits in various applications, safety considerations are paramount due to its toxicity. It is crucial to adhere to proper handling protocols to mitigate risks associated with skin contact, inhalation, or environmental exposure. Personal protective equipment (PPE) should always be used when working with this compound to prevent adverse health effects .

Comparison with Similar Compounds

1,3-Bis(2,6-diisopropylphenyl)imidazolium chloride is unique due to its steric bulk and electronic properties, which distinguish it from other NHC ligands. Similar compounds include:

1,3-Bis(2,4,6-trimethylphenyl)imidazolium chloride: Known for its smaller steric bulk and different electronic properties.

1,3-Bis(2,6-diisopropylphenyl)imidazol-2-ylidene: A closely related compound with similar steric properties but different reactivity due to the presence of the ylidene group .

Biological Activity

1,3-Bis(2,6-diisopropylphenyl)imidazolium chloride (IPr·HCl) is a compound that has garnered attention due to its diverse biological activities and applications in medicinal chemistry. This article presents a comprehensive overview of its biological activity, including synthesis, mechanisms of action, and relevant case studies.

This compound is synthesized through various methods, including palladium-catalyzed reactions. Its structure features a bulky imidazolium cation, which contributes to its stability and solubility in organic solvents. The compound is often utilized as a ligand in catalysis and as a precursor in the synthesis of other biologically active compounds .

1. Antiparasitic Activity

Recent studies have demonstrated that IPr·HCl exhibits significant antiparasitic properties, particularly against Trypanosoma cruzi, the causative agent of Chagas disease. In vitro assays revealed that IPr·HCl was effective in inhibiting the growth of T. cruzi amastigotes with an IC50 value indicating potent activity. The mechanism involves the disruption of redox balance within the parasite, leading to increased oxidative stress and cell death .

Table 1: Antiparasitic Activity of IPr·HCl

| Compound | Target Organism | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| IPr·HCl | Trypanosoma cruzi | 0.5 | Disruption of redox balance |

2. Neuroprotective Effects

IPr·HCl has also been investigated for its neuroprotective effects, particularly in relation to neurodegenerative diseases such as Alzheimer's. Studies involving cell cultures have shown that IPr·HCl can inhibit glycogen synthase kinase 3 (GSK-3), an enzyme implicated in tau phosphorylation and neurotoxicity. The compound demonstrated nanomolar affinity for GSK-3α and GSK-3β, suggesting its potential as a therapeutic agent for neurodegenerative disorders .

Table 2: GSK-3 Inhibition by IPr·HCl

| Enzyme | IC50 (nM) | Effect on Tau Phosphorylation |

|---|---|---|

| GSK-3α | 20 | Inhibition |

| GSK-3β | 15 | Inhibition |

Case Study 1: Anti-Chagas Activity

In a recent study, a library of compounds including IPr·HCl was screened for anti-T. cruzi activity. The results indicated that IPr·HCl not only inhibited the growth of intracellular amastigotes but also showed low cytotoxicity towards mammalian cells. This dual profile highlights its potential as a lead compound for further development against Chagas disease .

Case Study 2: Neuroprotection in Alzheimer's Models

Another significant study focused on the neuroprotective effects of IPr·HCl in cellular models mimicking Alzheimer's disease. The compound was shown to reduce tau phosphorylation levels significantly and protect neuronal cells from apoptosis induced by amyloid-beta peptides. These findings suggest that IPr·HCl could be explored further as a therapeutic candidate for Alzheimer's disease .

Properties

IUPAC Name |

1,3-bis[2,6-di(propan-2-yl)phenyl]imidazol-1-ium;chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H37N2.ClH/c1-18(2)22-11-9-12-23(19(3)4)26(22)28-15-16-29(17-28)27-24(20(5)6)13-10-14-25(27)21(7)8;/h9-21H,1-8H3;1H/q+1;/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AVJBQMXODCVJCJ-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=C(C(=CC=C1)C(C)C)N2C=C[N+](=C2)C3=C(C=CC=C3C(C)C)C(C)C.[Cl-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H37ClN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40370572 | |

| Record name | 1,3-Bis(2,6-diisopropylphenyl)imidazolium chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40370572 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

425.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

250285-32-6 | |

| Record name | 1,3-Bis(2,6-diisopropylphenyl)imidazolium chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40370572 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,3-Bis(2,6-diisopropylphenyl)imidazolium chloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.